molecular formula C21H25N5OS B10923832 (5Z)-5-[(1,5-dimethyl-1H-pyrazol-4-yl)methylidene]-2-[4-(4-methylbenzyl)piperazin-1-yl]-1,3-thiazol-4(5H)-one

(5Z)-5-[(1,5-dimethyl-1H-pyrazol-4-yl)methylidene]-2-[4-(4-methylbenzyl)piperazin-1-yl]-1,3-thiazol-4(5H)-one

Cat. No.: B10923832
M. Wt: 395.5 g/mol
InChI Key: RZUVDBBIHLMISJ-UNOMPAQXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYLENE]-2-[4-(4-METHYLBENZYL)PIPERAZINO]-1,3-THIAZOL-4-ONE is a synthetic compound known for its diverse pharmacological properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYLENE]-2-[4-(4-METHYLBENZYL)PIPERAZINO]-1,3-THIAZOL-4-ONE typically involves multi-step reactions. One common method includes the condensation of 1,5-dimethyl-1H-pyrazole-4-carbaldehyde with 2-[4-(4-methylbenzyl)piperazino]-1,3-thiazol-4-one under specific reaction conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a suitable solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYLENE]-2-[4-(4-METHYLBENZYL)PIPERAZINO]-1,3-THIAZOL-4-ONE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the pyrazole and thiazole rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in polar solvents such as ethanol or dimethyl sulfoxide (DMSO).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYLENE]-2-[4-(4-METHYLBENZYL)PIPERAZINO]-1,3-THIAZOL-4-ONE involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to the modulation of cellular processes. For instance, it may inhibit tubulin polymerization, affecting cell division and proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYLENE]-2-[4-(4-METHYLBENZYL)PIPERAZINO]-1,3-THIAZOL-4-ONE stands out due to its unique structural features, which contribute to its diverse pharmacological activities. Its combination of pyrazole, piperazine, and thiazole rings provides a versatile scaffold for drug development, offering potential advantages over similar compounds in terms of potency and selectivity.

Properties

Molecular Formula

C21H25N5OS

Molecular Weight

395.5 g/mol

IUPAC Name

(5Z)-5-[(1,5-dimethylpyrazol-4-yl)methylidene]-2-[4-[(4-methylphenyl)methyl]piperazin-1-yl]-1,3-thiazol-4-one

InChI

InChI=1S/C21H25N5OS/c1-15-4-6-17(7-5-15)14-25-8-10-26(11-9-25)21-23-20(27)19(28-21)12-18-13-22-24(3)16(18)2/h4-7,12-13H,8-11,14H2,1-3H3/b19-12-

InChI Key

RZUVDBBIHLMISJ-UNOMPAQXSA-N

Isomeric SMILES

CC1=CC=C(C=C1)CN2CCN(CC2)C3=NC(=O)/C(=C/C4=C(N(N=C4)C)C)/S3

Canonical SMILES

CC1=CC=C(C=C1)CN2CCN(CC2)C3=NC(=O)C(=CC4=C(N(N=C4)C)C)S3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.